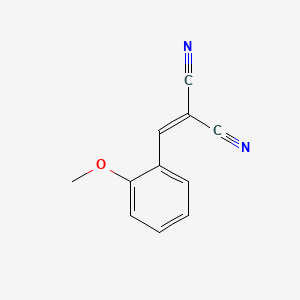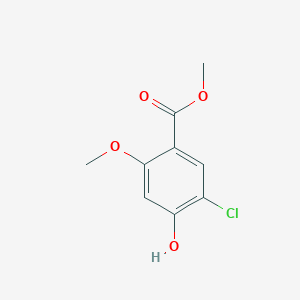
1-(2-(3,4-dichlorophenoxy)-5-fluorophenyl)-N-methylmethanamine
Overview
Description
1-(2-(3,4-dichlorophenoxy)-5-fluorophenyl)-N-methylmethanamine, often referred to as DCPTA , is a chemical compound with potential applications in plant science. Its molecular formula is C₁₄H₁₆Cl₃NO₄ . DCPTA has been studied for its ability to alleviate salinity stress in plants by enhancing photosynthetic capacity, improving water status, and maintaining K⁺/Na⁺ homeostasis .
Scientific Research Applications
Plant Stress Tolerance Enhancement
CP-607366: has been investigated for its role in enhancing plant stress tolerance, particularly under drought conditions. Researchers found that pre-treating maize seedlings with DCPTA (the common name for CP-607366) led to increased activities of antioxidant enzymes such as superoxide dismutase (SOD), peroxidase (POD), ascorbate peroxidase (APX), and glutathione reductase (GR). These enzymes play a crucial role in scavenging reactive oxygen species (ROS) generated during drought stress. The up-regulation of these enzymes contributed to higher levels of ascorbate (AsA) and glutathione (GSH), ultimately improving drought tolerance in maize seedlings .
Salinity Stress Alleviation
Soil salinity poses a significant challenge to plant growth and productivity. Interestingly, DCPTA has shown promise in alleviating salinity stress. Although the exact mechanism remains to be fully elucidated, studies suggest that this compound may enhance ion homeostasis, osmotic regulation, and antioxidant defense systems in plants exposed to high salinity .
Bioregulation in Plant Development
DCPTA: acts as a bioregulator, influencing various aspects of plant development. It promotes growth, enlarges chloroplast volume, enhances photosynthetic enzyme activity, accelerates CO₂ fixation, and stimulates carotenoid production. These effects make it a valuable tool for understanding plant physiology and growth regulation .
Synthetic Chemistry and Organic Synthesis
Beyond its biological applications, CP-607366 plays a role in synthetic chemistry. Researchers have improved its synthesis, yielding the compound in reasonable yields. The chemical structure of CP-607366 includes a dichlorophenoxy group, which makes it interesting for further derivatization and exploration in organic synthesis .
Mass Spectrometry Reference Compound
The mass spectrum of CP-607366 has been recorded and cataloged, making it a useful reference compound for mass spectrometry studies. Researchers can compare their experimental spectra with the known spectrum of CP-607366 (InChIKey: FQEBOQLYHASAOY-UHFFFAOYSA-N) to identify and characterize related compounds .
Chemical Biology and Drug Discovery
While not extensively explored, CP-607366 could hold potential in chemical biology and drug discovery. Its unique structure and biological effects make it an intriguing candidate for further investigation. Researchers may explore its interactions with cellular targets or evaluate its pharmacological properties .
properties
IUPAC Name |
1-[2-(3,4-dichlorophenoxy)-5-fluorophenyl]-N-methylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2FNO/c1-18-8-9-6-10(17)2-5-14(9)19-11-3-4-12(15)13(16)7-11/h2-7,18H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEBOQLYHASAOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)F)OC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047280 | |
| Record name | CP-607366 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(3,4-dichlorophenoxy)-5-fluorophenyl)-N-methylmethanamine | |
CAS RN |
289716-94-5 | |
| Record name | 1-(2-(3,4-Dichlorophenoxy)-5-fluorophenyl)-N-methylmethanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0289716945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CP-607366 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-(3,4-DICHLOROPHENOXY)-5-FLUOROPHENYL)-N-METHYLMETHANAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I98GXM21LM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![L-Alanine, 3-[[(phenylmethoxy)carbonyl]amino]-](/img/structure/B3050751.png)






